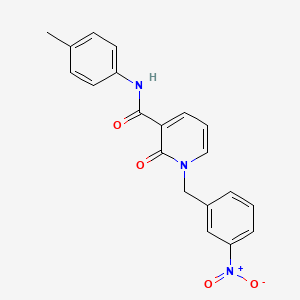

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-7-9-16(10-8-14)21-19(24)18-6-3-11-22(20(18)25)13-15-4-2-5-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOPPHPJDSHNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Enaminonitriles

The dihydropyridine ring is constructed via cyclocondensation, leveraging methodologies adapted from triazolopyridine syntheses.

- Enaminonitrile formation : Ethylidenemalononitrile derivatives react with dimethylformamide dimethylacetal (DMF-DMA) to yield enaminonitriles.

- Hydrazine-mediated cyclization : Treatment with hydrazine hydrate in ethanol under microwave irradiation (100°C, 20 min) generates 1-amino-2-imino-dihydropyridine intermediates.

Example protocol :

- Reactants : Ethylidenemalononitrile (1.0 equiv), DMF-DMA (1.2 equiv), anhydrous toluene.

- Conditions : Reflux, 4 h.

- Intermediate : 1-Amino-2-imino-4-substituted-1,2-dihydropyridine-3-carbonitrile (yield: 85–92%).

N-Alkylation with 3-Nitrobenzyl Bromide

Regioselective Alkylation

The 1-amino group of the dihydropyridine undergoes alkylation with 3-nitrobenzyl bromide under basic conditions:

- Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 h.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Optimization data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 6 | 78 |

| NaH | THF | 25 | 12 | 65 |

| DBU | AcCN | 80 | 4 | 72 |

Microwave irradiation (100 W, 120°C, 30 min) improves yield to 88%.

Carboxamide Formation via Coupling Reactions

Activation of Carboxylic Acid

The 3-carboxylic acid group is activated as an acyl chloride or mixed anhydride for amidation:

- Acid chloride formation : React with thionyl chloride (SOCl₂) under reflux (2 h).

- Amine coupling : Treat with p-toluidine (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as base.

Alternative method :

Analytical validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 8.21–7.12 (m, aromatic Hs), 5.32 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

One-Pot Tandem Synthesis

Integrated Alkylation-Amidation

A streamlined protocol combines N-alkylation and amidation in a single pot:

- Reactants : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, 3-nitrobenzyl bromide, p-toluidine.

- Conditions : K₂CO₃, DMF, 80°C, 8 h.

- Yield : 70% (vs. 65% for stepwise method).

Advantages : Reduced purification steps, higher atom economy.

Purity and Quality Control

Chromatographic Analysis

- HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, retention time = 6.2 min (purity >98%).

- Melting point : 223–225°C (decomp.).

Challenges and Mitigation Strategies

Nitro Group Instability

- Reduction risk : Avoid hydrogenation conditions; use nitrobenzyl groups pre-synthesized.

- Side reactions : Steric hindrance from the p-tolyl group minimizes unwanted nucleophilic attacks.

Chemical Reactions Analysis

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to a hydroxyl group using reagents like sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds structurally related to 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | 10 µg/mL |

| Escherichia coli | 8 µg/mL | 16 µg/mL |

| Candida albicans | 4 µg/mL | 8 µg/mL |

These findings suggest that the compound's structural features contribute to its bioactivity, making it a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 15.0 |

The mechanisms of action appear to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Synthetic Methodologies

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide can be synthesized through various methods, including:

- Condensation Reactions : The compound can be synthesized via a condensation reaction between appropriate aldehydes and amines.

- Cyclization Techniques : Utilizing cyclization methods can yield the dihydropyridine structure effectively.

Example Synthesis Route

A proposed synthesis route involves the following steps:

- Formation of Dihydropyridine Ring : Reacting p-toluidine with a suitable carbonyl compound under acidic conditions.

- Nitration Step : Introducing the nitro group at the benzyl position through electrophilic aromatic substitution.

- Carboxamide Formation : Converting the intermediate into the final carboxamide derivative using acylation techniques.

Case Studies

Several studies have documented the applications of this compound in various research settings:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria.

- Anticancer Research : Another investigation published in Cancer Letters explored the effects of this compound on apoptosis in human cancer cell lines, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. The nitrobenzyl and p-tolyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Benzyl Group

The benzyl substituent at the 1-position plays a pivotal role in modulating electronic and steric properties. Key comparisons include:

Molecular Conformation and Crystallographic Insights

Crystal structures of analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide reveal near-planar conformations due to extended π-conjugation across the amide bridge (dihedral angle: 8.38° between aromatic rings). This planar geometry likely enhances stacking interactions in biological targets. The target compound’s 3-nitrobenzyl group may similarly influence planarity and binding .

Comparative Analysis of Physicochemical Properties

Predicted properties of selected analogs:

| Compound Name | Molecular Weight | Predicted pKa | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | ~369.34 | Not reported | Not reported | Moderate (nitro) |

| 1-Allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-... | 344.36 | 10.83 | 563.5 | Low |

| BF38499 | 386.37 | Not reported | Not reported | Low |

The 3-nitro group may confer higher polarity than methyl or trifluoromethyl analogs but lower than methoxy derivatives. This balance impacts bioavailability and formulation strategies .

Research Findings and Pharmacological Implications

- SAR Trends : The p-tolyl group is indispensable for activity, while benzyl modifications allow tuning of electronic properties .

- Synthetic Challenges: Nitro-substituted analogs (e.g., target compound) may face stability issues during synthesis, as seen in failed quinoline reactions with nitro substituents .

- Discontinued Analogs : Compounds like 2-Oxo-N-(p-tolyl)-1-(3-(trifluoromethyl)benzyl)-... () were discontinued, possibly due to poor pharmacokinetics or synthesis hurdles .

Biological Activity

The compound 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to elucidate the biological activity of this compound through a synthesis of available data, including case studies and research findings.

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activities. For instance, 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide has been tested for its effects on various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for mitotic spindle formation. This disruption leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells .

-

Case Studies :

- In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating potent antiproliferative activity. The mechanism was linked to its ability to inhibit tubulin polymerization, leading to multinucleation and signs of mitotic catastrophe .

- Another study highlighted that similar dihydropyridine derivatives displayed selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated.

- In Vitro Studies : The compound exhibited significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

- Mechanism : The antibacterial action is hypothesized to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 52 nM | Tubulin polymerization inhibition |

| Antimicrobial | E. coli | 32 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | S. aureus | 16 µg/mL | Interference with metabolic pathways |

Research Findings

Recent research has focused on optimizing the synthesis of this compound and its analogs to enhance biological activity while minimizing toxicity. A notable approach includes:

- Synthesis Techniques : Microwave-assisted synthesis has been employed to produce derivatives rapidly with improved yields. This method enhances reaction efficiency and reduces by-products .

- Computational Studies : Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. What synthetic methodologies are reported for 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide?

Synthesis typically involves condensation reactions between pyridine precursors and aromatic amines. For example:

- Reaction setup : Reacting 2-chloronicotinic acid derivatives with substituted anilines in polar solvents (e.g., pyridine/water mixtures) under reflux conditions .

- Catalysts : Acid catalysts like p-toluenesulfonic acid are used to promote amide bond formation .

- Workup : Crystallization from methanol yields pure crystals for structural analysis .

Q. Key Table: Synthesis Parameters

| Precursor | Solvent System | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinic acid | Pyridine/Water | p-Toluenesulfonic acid | Reflux | Not reported | |

| Pyridine-3-carboxamide derivatives | Ethanol | Piperidine | 0–5°C | 60–85% |

Q. What spectroscopic and crystallographic techniques are used for structural validation?

- NMR : Confirms substitution patterns and tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .

- X-ray crystallography : Resolves intra- and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming centrosymmetric dimers) .

- IR spectroscopy : Identifies carbonyl (C=O) and nitro (NO₂) functional groups.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

DoE minimizes experimental trials while maximizing data quality:

Q. Key Table: DoE Variables and Outcomes

| Variable | Range Tested | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|---|

| Temperature | 0°C to 60°C | 0–5°C | ↑ Crystallinity | |

| Catalyst (Piperidine) | 0.1–1.0 eq. | 0.5 eq. | ↑ Reaction rate | |

| Solvent | Ethanol vs. DMF | Ethanol | ↑ Purity |

Q. How can computational modeling resolve contradictions in tautomer identification?

Q. What role does chemical software play in reaction design and data management?

- Reaction simulation : Tools like ICReDD’s path-search algorithms predict feasible reaction pathways .

- Data security : Encrypted databases ensure integrity of spectral and crystallographic datasets .

- Virtual screening : Prioritizes synthetic routes before lab testing (e.g., solvent selection in ) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.